molecular formula C18H20N2O5 B5703277 N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE

N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE

Cat. No.: B5703277
M. Wt: 344.4 g/mol
InChI Key: XAJFPOLFNKLZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological sectors due to their versatile properties .

Preparation Methods

The synthesis of N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE typically involves starting from 2,5-dimethoxybenzoic acid or its derivatives. The synthetic route includes the following steps:

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

N-{2,5-DIMETHOXY-4-[(2-METHOXYACETYL)AMINO]PHENYL}BENZAMIDE can be compared with other similar benzamide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2,5-dimethoxy-4-[(2-methoxyacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-11-17(21)19-13-9-16(25-3)14(10-15(13)24-2)20-18(22)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJFPOLFNKLZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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